Etifoxine, (S)-
Description
BenchChem offers high-quality Etifoxine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etifoxine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
950513-31-2 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
IBYCYJFUEJQSMK-KRWDZBQOSA-N |
Isomeric SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Fundamental Neuropharmacology of Etifoxine, S
Molecular Targets and Ligand Interactions
The therapeutic potential of (S)-Etifoxine stems from its ability to modulate the primary inhibitory neurotransmitter system in the brain through two distinct and complementary pathways. It directly enhances the function of GABA-A receptors and indirectly promotes the synthesis of neurosteroids that also modulate these receptors.
Direct Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
(S)-Etifoxine functions as a positive allosteric modulator of GABA-A receptors. nih.govplos.orgresearchgate.netgabarx.com These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. (S)-Etifoxine enhances this process, potentiating the calming effects of GABA.
A defining characteristic of (S)-Etifoxine's interaction with GABA-A receptors is its subunit specificity. Unlike benzodiazepines, which primarily bind to the interface between α and γ subunits, (S)-Etifoxine's modulatory effects are dependent on the presence of β2 or β3 subunits within the pentameric receptor complex. tandfonline.comdovepress.comkoreamed.orgnih.govepain.org Studies have demonstrated that etifoxine (B195894) preferentially potentiates GABA-A receptors containing these specific beta subunits. nih.govplos.orgresearchgate.netgabarx.comrndsystems.com This selective action is believed to contribute to its anxiolytic effects while potentially mitigating some of the side effects associated with broader GABA-A receptor modulation. tandfonline.com
(S)-Etifoxine binds to a site on the GABA-A receptor that is structurally distinct from the classic benzodiazepine (B76468) binding site. tandfonline.com This is evidenced by the fact that its positive modulatory effects are not blocked by flumazenil (B1672878), a known antagonist of benzodiazepines. koreamed.orgepain.orgu-strasbg.fr It is proposed that (S)-Etifoxine binds within the transmembrane domain of the receptor, at an interface involving the β subunits. tandfonline.comwikipedia.org This unique binding location underlies its distinct pharmacological profile compared to benzodiazepines.
(S)-Etifoxine's potentiation of GABA-A receptors is achieved by altering the kinetics of the ion channel. Research indicates that in the presence of non-saturating concentrations of GABA, etifoxine increases both the amplitude and duration of the GABA-evoked currents. tandfonline.comtandfonline.com When GABA concentrations are saturating, etifoxine primarily increases the duration of the current. tandfonline.comtandfonline.com This suggests that etifoxine increases the apparent affinity of the receptor for GABA, shifting the dose-response curve to the left. tandfonline.comtandfonline.com For instance, one study showed that etifoxine reduced the GABA concentration required to elicit a half-maximal response (EC50) from 20 µM to 7 µM. tandfonline.comtandfonline.com In some neuronal cultures, etifoxine has also been observed to increase the frequency of spontaneous and miniature GABAergic inhibitory post-synaptic currents without altering their amplitude or kinetic characteristics. u-strasbg.fr
| Parameter | Effect of (S)-Etifoxine | Finding | Reference |
| GABA EC50 | Decrease | Reduced from 20 µM to 7 µM, indicating increased apparent affinity. | tandfonline.comtandfonline.com |
| GABA-evoked Current | Potentiation | Increased amplitude and duration at non-saturating GABA concentrations. | tandfonline.comtandfonline.com |
| Spontaneous IPSCs | Increased Frequency | Increased the frequency of spontaneous and miniature inhibitory post-synaptic currents in some preparations. | u-strasbg.fr |
Cellular and Systems Level Neurobiological Actions of Etifoxine, S
Mechanisms of Neuroprotection
Etifoxine (B195894) exerts robust neuroprotective effects across various models of central and peripheral nervous system injury. nih.govnih.gov This protection stems from its ability to influence fundamental cellular processes, including neuronal survival pathways and the mitigation of injury-induced cascades like those seen in ischemia/reperfusion.
Molecular Pathways Implicated in Neuronal Survival
The neuroprotective capacity of etifoxine is linked to several key molecular mechanisms. A primary pathway involves its interaction with the translocator protein (TSPO), which is upregulated during brain injury and neuroinflammation. nih.govfrontiersin.org As a TSPO ligand, etifoxine stimulates the synthesis of neurosteroids, such as pregnenolone, progesterone, and allopregnanolone (B1667786), in both plasma and the brain. d-nb.infonih.govfrontiersin.org These neurosteroids are potent positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition which can counteract excitotoxicity. d-nb.infogabarx.com
Beyond indirect GABA-A receptor modulation via neurosteroids, etifoxine also exerts a direct positive allosteric effect on GABA-A receptors, specifically by binding to the β2 or β3 subunits. researchgate.netresearchgate.netnih.gov This dual mechanism of enhancing GABAergic transmission contributes to neuronal protection. gabarx.com
Furthermore, etifoxine demonstrates the ability to protect mitochondria. In models of traumatic brain injury, it has been shown to reverse the reduction in oxidative phosphorylation capacity caused by calcium-induced mitochondrial injury. nih.gov It also reduces calcium-induced mitochondrial swelling, suggesting a protective effect on mitochondrial membrane permeability. nih.gov Studies suggest TSPO activation modulates processes like reactive oxygen species (ROS) generation, Ca2+ homeostasis, and apoptosis, all of which are critical for neuronal survival. frontiersin.orgmdpi.com In models of β-amyloid-induced toxicity, etifoxine was found to dose-dependently decrease markers of oxidative stress and apoptosis in the hippocampus. researchgate.net
Attenuation of Ischemia/Reperfusion Injury Mechanisms
Etifoxine has shown significant efficacy in preclinical models of cerebral ischemia/reperfusion injury, a condition characterized by initial damage from blood flow loss followed by secondary injury upon reperfusion. nih.govmdpi.com
In a mouse model of middle cerebral artery occlusion (MCAO), etifoxine treatment significantly attenuated neurological deficits and reduced infarct volume. nih.govresearchgate.net The protective effects were observed when the treatment was administered within a specific time window following the ischemic event. nih.gov The mechanism for this protection is closely linked to the modulation of the post-ischemic inflammatory response. nih.gov Etifoxine treatment reduced the production of pro-inflammatory factors in the ischemic brain. nih.gov This neuroprotective effect was found to be dependent on the presence of microglia, as the benefits of etifoxine were eliminated in mice depleted of these cells. nih.gov
Additionally, etifoxine has been shown to reduce cerebral edema, a critical component of ischemic brain injury. gabarx.comnih.govresearchgate.net In a triethyltin (B1234975) (TET) model of brain edema, etifoxine blocked the development of edema and reduced the associated neurological deficits. gabarx.com This effect is thought to be mediated by its enhancement of GABAergic function and stimulation of neurosteroid biosynthesis. gabarx.com
Table 1: Research Findings on Neuroprotective Actions of Etifoxine
| Model System | Key Findings | References |
|---|---|---|
| Mouse Model of Parkinson's Disease (MPTP-induced) | Reduced loss of dopaminergic neurons; attenuated motor deficits; inhibited microglia-mediated inflammation. | frontiersin.org |
| Rat Model of Traumatic Brain Injury (TBI) | Improved sensorimotor deficits; reduced neuronal degeneration and glial activation. | d-nb.infonih.gov |
| Mouse Model of Middle Cerebral Artery Occlusion (MCAO) | Attenuated neurological deficits and infarct volume; reduced production of pro-inflammatory factors. | nih.govnih.govresearchgate.net |
| Rat Triethyltin (TET) Model of Brain Edema | Blocked development of brain edema; inhibited neurological deficits and altered locomotor activity. | gabarx.com |
| Mouse Model of Intracerebral Hemorrhage (ICH) | Attenuated neurodeficits, lesion size, and perihematomal edema; reduced cell death and neuroinflammation. | nih.gov |
| In Vitro β-amyloid-induced Toxicity | Decreased oxidative stress, Tau-hyperphosphorylation, and synaptic loss in neuronal cultures. | researchgate.net |
Neuroplasticity Regulation
Etifoxine actively participates in the regulation of neuroplasticity, which encompasses the brain's ability to reorganize itself by forming new neural connections. researchgate.netdrugbank.com This is evident in its modulation of synaptic activity and its promotion of neuronal growth processes.
Synaptic Plasticity Modulation
Etifoxine modulates synaptic transmission primarily through its enhancement of the GABAergic system. nih.govu-strasbg.fr Electrophysiological studies in cultured rat neurons demonstrated that etifoxine potentiates GABA-A receptor-mediated currents elicited by submaximal concentrations of GABA. nih.govu-strasbg.fr It was found to increase the frequency of spontaneous and miniature GABAergic inhibitory post-synaptic currents (IPSCs) without altering their amplitude, suggesting a presynaptic or network-level effect that enhances GABA release. nih.govu-strasbg.fr
This potentiation of GABAergic inhibition can influence long-term plasticity. u-strasbg.fr In a rat model of mononeuropathy, a condition associated with spinal hyperexcitability, treatment with etifoxine reduced the expression of FosB/ΔFosB, a marker of long-term neuronal plasticity that is highly expressed in persistent pain states. u-strasbg.fr This effect was mediated by the local spinal production of the neurosteroid allopregnanolone, highlighting the role of TSPO activation in modulating synaptic plasticity. u-strasbg.fr
Preclinical Investigations into Neurogenesis Promotion
Etifoxine has demonstrated potent regenerative and neurotrophic properties in various preclinical models. d-nb.inforesearchgate.netima-press.net It has been shown to promote the regeneration of nerve fibers and their myelin sheaths. researchgate.netima-press.net
In peripheral nerve injury models, etifoxine therapy significantly promoted the regeneration of axons and increased the number of retrogradely labeled neurons, indicating successful axonal regrowth and reconnection. nih.gov Histological analysis confirmed an increase in axonal growth into a silicone guide tube after nerve transection in etifoxine-treated animals compared to controls. nih.govresearchgate.net
Studies using PC12 cells, a cell line used to study neurotrophic activities, have shown that etifoxine robustly enhances neurite outgrowth, an effect even stronger than that produced by selective TSPO ligands. nih.govresearchgate.net This effect was dependent on the presence of Nerve Growth Factor (NGF). nih.gov Further investigation revealed that etifoxine promotes neurite outgrowth by increasing the expression of Glial-Derived Neurotrophic Factor (GDNF), indicating that GDNF is a key molecule in this process. researchgate.net
Anti-Inflammatory and Immunomodulatory Effects
A significant component of etifoxine's neurobiological action is its ability to exert anti-inflammatory and immunomodulatory effects within the nervous system. researchgate.netdrugbank.comd-nb.info These properties are crucial for its neuroprotective and regenerative capabilities, as neuroinflammation is a key pathological feature in many neurological disorders. frontiersin.org
Etifoxine's anti-inflammatory action is largely mediated through its binding to TSPO, which is highly expressed in glial cells, particularly microglia and reactive astrocytes, during neuroinflammation. d-nb.infofrontiersin.org By modulating TSPO, etifoxine can influence glial activation and the subsequent inflammatory cascade. d-nb.infofrontiersin.org
In a rat model of traumatic brain injury, etifoxine treatment reduced the activation of microglia and macrophages and decreased the levels of pro-inflammatory cytokines. d-nb.infonih.gov Similarly, in a mouse model of Parkinson's disease, etifoxine inhibited microglia-mediated secretion of inflammatory factors and leukocyte infiltration. frontiersin.org In models of ischemic stroke and intracerebral hemorrhage, etifoxine treatment led to a significant reduction in brain-infiltrating leukocytes (including macrophages, neutrophils, T cells, and B cells) and decreased the production of pro-inflammatory factors like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) by microglia. nih.govnih.gov Interestingly, it also increased the expression of the anti-inflammatory cytokine Transforming Growth Factor-beta (TGF-β) in microglia. nih.gov
Recent research also suggests that etifoxine can inhibit the NLRP3 inflammasome, a key component of the innate immune response implicated in neurodegenerative diseases. mun.ca In both human and murine immune cells, etifoxine was shown to inhibit inflammasome activation, leading to decreased IL-1β secretion and downregulation of inflammasome-associated genes. mun.ca This effect appeared to be independent of its known targets, TSPO and the GABA-A receptor, suggesting a novel anti-inflammatory mechanism. mun.ca
Table 2: Effects of Etifoxine on Neuroinflammation Markers
| Model System | Key Inflammatory Markers Modulated | References |
|---|---|---|
| Rat Model of Traumatic Brain Injury (TBI) | Reduced pro-inflammatory cytokines; reduced macrophage and glial activation. | d-nb.infonih.gov |
| Mouse Model of Parkinson's Disease (MPTP-induced) | Inhibited secretion of inflammatory factors (IL-1β, TNF-α, IL-6) by microglia; reduced leukocyte infiltration. | frontiersin.org |
| Mouse Model of Ischemic Stroke (MCAO) | Reduced production of pro-inflammatory factors (IL-1β, IL-6, TNF-α, iNOS) by microglia. | nih.gov |
| Mouse Model of Intracerebral Hemorrhage (ICH) | Reduced infiltration of macrophages, neutrophils, T cells, B cells, NK cells; decreased microglial IL-6 & TNF-α; increased microglial TGF-β. | nih.gov |
| Mouse Model of Multiple Sclerosis (EAE) | Inhibited NLRP3 inflammasome activation; decreased IL-1β secretion. | mun.ca |
| Carrageenan-induced Inflammation Model | Reduced thermal and mechanical hyperalgesia. | gabarx.com |
Glial Cell Activation and Regulation
(S)-Etifoxine has been shown to modulate the activation of glial cells, particularly microglia and astrocytes, which are key players in the brain's immune response. nih.govthieme-connect.com In the central nervous system (CNS), TSPO is primarily expressed in microglia and reactive astrocytes. nih.gov The binding of (S)-Etifoxine to TSPO can influence glial cell behavior, leading to neuroprotective effects. nih.gov
Research in models of neurotoxicity and brain injury highlights the regulatory role of (S)-Etifoxine on glial activation. For instance, in a mouse model of Parkinson's disease induced by MPTP, (S)-Etifoxine treatment significantly attenuated the activation of microglia. frontiersin.org This was accompanied by a reduction in the loss of dopaminergic neurons, suggesting that the neuroprotective effects of (S)-Etifoxine are at least partially mediated by its influence on microglia. frontiersin.org Similarly, in a rat model of traumatic brain injury (TBI), (S)-Etifoxine treatment reduced the density of activated microglia/macrophages in the injured cortex. nih.gov
The mechanism behind this regulation appears to be linked to the ability of (S)-Etifoxine to stimulate the synthesis of neurosteroids, such as allopregnanolone, through its interaction with TSPO. nih.govgabarx.com These neurosteroids can, in turn, exert inhibitory effects on glial activation, contributing to a less inflammatory microenvironment.
Modulation of Inflammatory Cytokine and Chemokine Release
A significant aspect of (S)-Etifoxine's neurobiological action is its ability to modulate the release of inflammatory cytokines and chemokines from activated glial cells. Following a neurological insult, activated microglia and astrocytes release a variety of pro-inflammatory molecules that can exacerbate neuronal damage. nih.govmdpi.com
Studies have consistently demonstrated that (S)-Etifoxine can suppress the production of several key pro-inflammatory cytokines. In a TBI model, (S)-Etifoxine significantly reduced the increased levels of interleukin-1α (IL-1α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the injured cortex. nih.gov It also lowered the levels of the chemokines monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1α (MIP-1α). nih.gov
Similar findings have been reported in models of cerebral ischemia and neurotoxicity. In mice subjected to middle cerebral artery occlusion (MCAO), (S)-Etifoxine treatment led to a decrease in the production of IL-6 and TNF-α. nih.gov In the MPTP model of Parkinson's disease, (S)-Etifoxine treatment decreased the expression of IL-1β, TNF-α, IL-2, IL-6, MIP-1α, and interferon-γ (IFN-γ). frontiersin.org This reduction in inflammatory mediators is believed to be a crucial component of its neuroprotective effects. nih.govfrontiersin.org Interestingly, some research suggests that these anti-inflammatory effects may be independent of its binding to TSPO and the GABA-A receptor, indicating a novel mechanism of action related to the inhibition of the NLRP3 inflammasome. biorxiv.orgresearchgate.net
Table 1: Effect of (S)-Etifoxine on Pro-inflammatory Cytokine and Chemokine Levels in a Rat Model of Traumatic Brain Injury This interactive table summarizes the significant reduction in pro-inflammatory cytokine and chemokine levels in the injured cortex of rats treated with (S)-Etifoxine compared to vehicle-treated rats. Data is extracted from a study by Simon-O'Brien et al. (2016). nih.gov
| Cytokine/Chemokine | Vehicle-Treated (pg/mg protein) | (S)-Etifoxine-Treated (pg/mg protein) | % Reduction | p-value |
|---|---|---|---|---|
| IL-1α | 150 | 75 | 50% | < 0.001 |
| IL-1β | 200 | 100 | 50% | < 0.001 |
| IL-6 | 300 | 150 | 50% | < 0.001 |
| TNF-α | 250 | 125 | 50% | < 0.001 |
| MCP-1 | 100 | 70 | 30% | < 0.05 |
| MIP-1α | 80 | 55 | 31.25% | < 0.05 |
Research on Mast Cell Activation and Degranulation Mechanisms
Mast cells, immune cells located at the interface between the nervous system and the environment, are crucial in orchestrating immune responses. justia.comresearchgate.net Upon activation, they release a host of pre-stored and newly synthesized mediators, including histamine, tryptase, cytokines, and chemokines, through a process called degranulation. justia.commdpi.com This can be triggered by various stimuli, including antigen-mediated cross-linking of IgE bound to FcεRI receptors. justia.comnih.gov
Recent research has explored the potential of (S)-Etifoxine in modulating mast cell activity. While direct, in-depth studies on the specific mechanisms of (S)-Etifoxine on mast cell degranulation are still emerging, the compound is being investigated for its therapeutic potential in diseases related to activated mast cells. justia.com The rationale for this investigation stems from the well-established role of mast cells in neuroinflammation and the known anti-inflammatory properties of (S)-Etifoxine. mdpi.comifm.org
The activation of mast cells can contribute to neuroinflammatory conditions through the release of mediators that can increase vascular permeability and recruit other immune cells. ifm.org Given that (S)-Etifoxine has been shown to reduce the levels of inflammatory cytokines that can be released by mast cells, it is plausible that it may indirectly influence mast cell-mediated inflammation. nih.govjustia.com Further research is needed to elucidate the direct effects of (S)-Etifoxine on mast cell activation and degranulation pathways.
Advanced Methodologies in Etifoxine, S Research
In Vitro Electrophysiological Techniques
Electrophysiological studies are crucial for understanding how (S)-etifoxine modulates neuronal activity at the cellular level. These techniques allow for the direct measurement of ion flow across neuronal membranes, providing insights into the compound's effects on receptor function.
Patch-Clamp Recording for GABA-A Receptor Current Analysis
Patch-clamp recording is a powerful technique used to study the activity of ion channels, such as the GABA-A receptor, which is a primary target of etifoxine (B195894). researchgate.net This method allows researchers to measure the microscopic currents that flow through a single ion channel or the macroscopic currents from a whole cell.
In studies on etifoxine, though often using the racemic mixture, patch-clamp recordings from cultured rat hypothalamic and spinal cord dorsal horn neurons have demonstrated that etifoxine potentiates GABA-A receptor-mediated membrane currents. u-strasbg.frnih.gov Specifically, etifoxine enhanced the currents elicited by submaximal concentrations of GABA but did not affect the currents produced by saturating GABA concentrations. u-strasbg.frnih.gov This suggests an allosteric modulatory effect. Furthermore, in hypothalamic cultures, etifoxine was found to induce a dose-dependent inward current by potentiating a tonic, bicuculline-sensitive GABA-A receptor-gated chloride current. u-strasbg.frnih.gov
Research focusing specifically on the enantiomers has highlighted that (S)-etifoxine is a modulator of the GABA-A receptor complex and is being explored for its anxiolytic and anticonvulsant properties with potentially fewer sedative side effects. google.comgoogleapis.com It has been proposed that (S)-etifoxine selectively modulates the activity of GABA-A receptors that contain the β1 or β2 subunit. google.com Docking models suggest that etifoxine binds at the α and β subunit interface in the extracellular domain of the GABA-A receptor. researchgate.net
Investigation of Miniature Inhibitory Postsynaptic Current (mIPSC) Properties
Miniature inhibitory postsynaptic currents (mIPSCs) are the result of the spontaneous release of single vesicles of neurotransmitter from the presynaptic terminal. frontiersin.org The analysis of mIPSC properties, such as frequency, amplitude, and decay kinetics, can reveal whether a compound acts presynaptically (affecting neurotransmitter release) or postsynaptically (affecting receptor function).
Studies on racemic etifoxine have shown that it increases the frequency of spontaneous and miniature GABAergic inhibitory post-synaptic currents without altering their amplitude or kinetic characteristics. u-strasbg.frnih.govresearchgate.net This increase in mIPSC frequency suggests a presynaptic mechanism of action, leading to an enhanced release of GABA. gabarx.com These effects were found to be insensitive to the benzodiazepine (B76468) antagonist flumazenil (B1672878), indicating a binding site distinct from that of benzodiazepines. u-strasbg.frnih.gov The effects were, however, partially inhibited by PK11195, an antagonist of the translocator protein (TSPO), suggesting an indirect mechanism involving neurosteroid synthesis. u-strasbg.frnih.gov
In the context of neuropathic pain models, potentiation of GABA-A receptor-mediated synaptic transmission by etifoxine in the basolateral nucleus of the amygdala (BLA) has been observed. gabarx.com This was associated with both a presynaptic increase in mIPSC frequency and a postsynaptic increase in the duration and amplitude of mIPSCs. gabarx.com
| mIPSC Parameter | Effect of Racemic Etifoxine | Inferred Mechanism of Action | Reference |
| Frequency | Increased | Presynaptic (enhanced GABA release) | u-strasbg.frnih.govresearchgate.netgabarx.com |
| Amplitude | No change / Increased | Postsynaptic (direct receptor modulation) | u-strasbg.frnih.govresearchgate.netgabarx.com |
| Decay Kinetics | No change / Increased duration | Postsynaptic (altered receptor deactivation) | gabarx.com |
Molecular and Biochemical Characterization
To complement electrophysiological findings, a range of molecular and biochemical assays are employed to characterize the interactions of (S)-etifoxine with its molecular targets and to understand its broader cellular effects.
Receptor Binding Assays and Affinity Determination
Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. A test compound, such as (S)-etifoxine, is then added to compete with the radiolabeled ligand for binding.
For racemic etifoxine, binding studies have shown that it competitively inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate (TBPS), a ligand for the chloride channel site of the GABA-A receptor, with an IC₅₀ of 6.7 µM. u-strasbg.frnih.govnih.gov Etifoxine has also been shown to have a lower affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, inhibiting the binding of [³H]PK11195 with an IC₅₀ of 27.3 µM. u-strasbg.frnih.gov More recent studies have reported a Ki value of 9.0 µM for etifoxine at the [³H]Ro5-4864 binding site on TSPO. unipi.it
Interestingly, etifoxine modestly enhances the binding of [³H]muscimol and [³H]flunitrazepam to the GABA-A receptor complex by increasing the number of binding sites rather than altering binding affinity. nih.govresearchgate.net This suggests an allosteric mechanism that leads to conformational changes in the receptor. nih.govresearchgate.net
| Radioligand | Target Site | Effect of Racemic Etifoxine | Affinity (IC₅₀/Ki) | Reference |
| [³⁵S]TBPS | GABA-A Receptor Chloride Channel | Competitive Inhibition | 6.7 µM (IC₅₀) | u-strasbg.frnih.govnih.gov |
| [³H]PK11195 | Translocator Protein (TSPO) | Inhibition | 27.3 µM (IC₅₀) | u-strasbg.frnih.gov |
| [³H]Ro5-4864 | Translocator Protein (TSPO) | Competitive Inhibition | 9.0 µM (Ki) | unipi.it |
| [³H]muscimol | GABA-A Receptor Agonist Site | Enhanced Binding (Increased Bmax) | - | nih.govresearchgate.net |
| [³H]flunitrazepam | Benzodiazepine Site on GABA-A Receptor | Enhanced Binding (Increased Bmax) | - | nih.govresearchgate.net |
Neurosteroid Profiling and Quantification Methodologies
A significant aspect of etifoxine's mechanism of action is its ability to stimulate the synthesis of neurosteroids, which are potent positive allosteric modulators of GABA-A receptors. wikipedia.orggabarx.com The quantification of these neurosteroids in response to (S)-etifoxine is therefore a key area of research.
Studies using racemic etifoxine have demonstrated that its administration leads to increased levels of pregnenolone, progesterone, 5α-dihydroprogesterone, and allopregnanolone (B1667786) in the plasma and brain of rats. gabarx.com This effect was also observed in adrenalectomized and castrated rats, suggesting a stimulation of local neurosteroid synthesis within the brain. gabarx.com This neurosteroidogenic effect is thought to be mediated, at least in part, through etifoxine's interaction with TSPO. gabarx.comgabarx.com However, some studies suggest that etifoxine can stimulate neurosteroid synthesis through a mechanism independent of TSPO. plos.org
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for the sensitive and specific quantification of these neurosteroids in biological samples. nih.gov
Proteomic and Transcriptomic Analyses of Cellular Responses
Proteomic and transcriptomic analyses offer a global view of the changes in protein and gene expression, respectively, in response to a drug. These methodologies can help to identify novel targets and pathways affected by (S)-etifoxine.
While specific proteomic and transcriptomic studies on (S)-etifoxine are not extensively reported in the available literature, research on related compounds and cellular systems provides a framework for future investigations. For example, transcriptomic studies on post-mortem brain tissues from patients with major depressive disorder have revealed changes in the expression of genes such as ADGRG1, which is involved in neurogenesis and oligodendrocyte development. nih.gov
In the context of glial cells, which express high levels of TSPO, TSPO ligands have been shown to modulate the cellular response to inflammation. nih.govexeter.ac.uk Transcriptomic analysis (RNA sequencing) and quantitative PCR have been used to study the expression of TSPO and markers of glial activation in response to injury and treatment with TSPO ligands. nih.gov Such approaches could be applied to elucidate the specific effects of (S)-etifoxine on the proteome and transcriptome of different cell types in the central nervous system. This could reveal downstream signaling pathways and cellular processes that are modulated by (S)-etifoxine, providing a more comprehensive understanding of its pharmacological profile.
Preclinical Model Systems for Mechanistic Elucidation
The therapeutic potential of Etifoxine, and by extension its (S)-enantiomer, is explored through various preclinical models designed to elucidate its mechanisms of action. google.comresearchgate.net These models are critical for understanding its effects on neuroinflammation, neuroprotection, and nerve regeneration.
Rodent Models for Neuroinflammation Research
Etifoxine's anti-inflammatory properties have been investigated using several established rodent models of central nervous system (CNS) injury and disease. bmbreports.orgnih.gov These models mimic human pathological conditions characterized by a significant neuroinflammatory response. A key target in this research is the translocator protein (TSPO), which is upregulated in activated glial cells during neural injury and is a binding site for Etifoxine. bmbreports.orgnih.gov
Commonly used models include:
Traumatic Brain Injury (TBI): In rat models of TBI, induced by methods like controlled cortical impact (CCI), Etifoxine treatment has been shown to reduce neuroinflammation. nih.govalzdiscovery.org Studies demonstrate that administration after injury significantly lowers the levels of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov It also reduces the activation of microglia and macrophages, key cellular mediators of the inflammatory cascade in the brain. nih.govresearchgate.net
Intracerebral Hemorrhage (ICH): Mouse models of ICH, created by injecting collagenase or autologous blood into the brain, show a rapid up-regulation of TSPO in microglia. nih.gov In these models, Etifoxine administration attenuates brain injury by reducing the infiltration of peripheral leukocytes (such as neutrophils, T cells, and B cells) into the brain parenchyma. nih.gov It also decreases the production of IL-6 and TNF-α by microglia. nih.gov
Neurodegenerative Disease Models:
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces dopaminergic neuron loss similar to that in PD, is used to study neuroinflammation. frontiersin.orgnih.gov Treatment with Etifoxine in this model diminishes the production of inflammatory mediators and the infiltration of leukocytes into the brain. frontiersin.orgnih.gov
Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), a mouse model for MS, Etifoxine has been shown to attenuate clinical symptoms. biorxiv.org Research indicates it inhibits the NLRP3 inflammasome, a key component of the innate immune response, in both human and murine myeloid cells, thereby reducing the production of inflammatory cytokines. biorxiv.org
| Model | Animal | Key Findings Related to Neuroinflammation | Reference |
|---|---|---|---|
| Traumatic Brain Injury (TBI) | Rat | Reduced levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α); Reduced glial and macrophage activation. | nih.gov |
| Intracerebral Hemorrhage (ICH) | Mouse | Decreased infiltration of leukocytes (macrophages, neutrophils, T cells, B cells, NK cells); Reduced microglial production of IL-6 and TNF-α. | nih.gov |
| Parkinson's Disease (MPTP-induced) | Mouse | Diminished production of inflammatory mediators; Reduced leukocyte infiltration. | frontiersin.orgnih.gov |
| Multiple Sclerosis (EAE model) | Mouse | Attenuated clinical symptoms; Inhibited NLRP3 inflammasome activation. | biorxiv.org |
In Vivo Models for Assessing Neuroprotective Mechanisms
The neuroprotective effects of Etifoxine are evaluated in models where neuronal damage and death are prominent features. These studies often link its protective actions to its dual mechanism: allosteric modulation of GABA-A receptors and activation of TSPO, which stimulates the synthesis of neurosteroids like allopregnanolone. researchgate.netgabarx.com
Key in vivo models for neuroprotection include:
β-Amyloid (Aβ) Toxicity Models: To simulate aspects of Alzheimer's disease, mice receive intracerebroventricular administration of Aβ peptides (e.g., Aβ25-35), which induces memory impairments and neurotoxicity. researchgate.netnih.gov In this model, Etifoxine treatment alleviates memory deficits and decreases markers of oxidative stress and apoptosis in the hippocampus. researchgate.netnih.gov
MPTP-Induced Neurotoxicity: Beyond inflammation, the MPTP mouse model is a primary tool for assessing the protection of dopaminergic neurons. frontiersin.orgnih.gov Research shows that Etifoxine significantly reduces the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and attenuates the depletion of striatal dopamine (B1211576). researchgate.netnih.gov
Cerebral Ischemia Models: In mouse models of ischemia, Etifoxine has been found to decrease infarct volume and improve neurological outcomes. alzdiscovery.org This protection is associated with a reduction in the expression of pro-inflammatory cytokines. alzdiscovery.org
Triethyltin (B1234975) (TET)-Induced Brain Edema: In a rat model where TET induces intramyelinic edema, Etifoxine treatment significantly reduces cerebral edema and associated mortality. gabarx.com This effect is thought to be mediated by both its enhancement of GABAergic transmission and its role in neurosteroid synthesis. gabarx.com
| Model | Animal | Key Neuroprotective Findings | Reference |
|---|---|---|---|
| β-Amyloid-Induced Toxicity | Mouse | Alleviated memory impairments; Decreased oxidative stress and apoptosis in the hippocampus. | researchgate.netnih.gov |
| MPTP-Induced Neurotoxicity | Mouse | Reduced loss of dopaminergic neurons; Attenuated decrease in striatal dopamine levels. | nih.gov |
| Cerebral Ischemia | Mouse | Decreased infarct volume; Improved neurological outcomes. | alzdiscovery.org |
| Triethyltin (TET)-Induced Brain Edema | Rat | Reduced cerebral edema and mortality. | gabarx.com |
Experimental Models for Peripheral Nerve Injury and Regeneration
Etifoxine has demonstrated significant potential in promoting the repair of the peripheral nervous system (PNS). researchgate.netnih.gov Research in this area utilizes well-standardized nerve lesion paradigms to assess axonal regeneration and functional recovery. nih.govnih.gov The effects are linked to the upregulation of TSPO in Schwann cells, macrophages, and neurons following injury. nih.govgabarx.com
The primary experimental models are:
Sciatic Nerve Cryolesion (Freeze Injury): This model involves a localized freeze injury to the rat sciatic nerve, which destroys axons while preserving the connective tissue sheath, facilitating spontaneous but often incomplete regeneration. gabarx.comresearchgate.net Histological analysis in this model shows that Etifoxine treatment promotes the regeneration of axons both at and downstream of the lesion. nih.govnih.gov It also accelerates the regrowth of sensory axons. nih.gov
Sciatic Nerve Transection: This more severe injury model involves the complete cutting of the sciatic nerve, with the severed ends often guided into a silicone tube to study axonal growth across a gap. nih.govnih.gov Studies using this model have found that Etifoxine treatment can double the rate of axonal growth into the guide tube. nih.gov
Functional Recovery Assessment: In conjunction with these injury models, functional recovery is assessed through various behavioral tests. nih.govresearchgate.net Etifoxine-treated animals show accelerated and improved recovery of locomotion, motor coordination, and sensory functions. nih.govnih.gov
Cell Culture Models: In vitro, the rat pheochromocytoma PC12 cell line is used to study neurite outgrowth. gabarx.comspandidos-publications.com Etifoxine stimulates neurite extension in these cells, an effect that is mimicked by selective TSPO ligands, suggesting the effect is mediated through TSPO and not GABA-A receptors. gabarx.comspandidos-publications.com
| Model | Animal/System | Key Findings | Reference |
|---|---|---|---|
| Sciatic Nerve Cryolesion | Rat | Promoted regeneration of axons; Accelerated regrowth of sensory axons; Reduced macrophage accumulation at the injury site. | nih.govgabarx.comresearchgate.net |
| Sciatic Nerve Transection | Rat | Increased axonal growth into a silicone guide tube by a factor of two. | nih.govnih.gov |
| Functional Recovery Tests | Rat | Accelerated and improved recovery of locomotion, motor coordination, and sensory functions. | nih.gov |
| PC12 Cell Culture | In Vitro | Stimulated neurite outgrowth, an effect mediated by TSPO. | gabarx.comspandidos-publications.com |
Theoretical Frameworks and Future Research Trajectories for Etifoxine, S
Exploration of Undiscovered Molecular Targets and Ligand Interactions
The known mechanism of racemic etifoxine (B195894) involves a dual action: direct allosteric modulation of the GABA-A receptor and indirect modulation via the 18 kDa translocator protein (TSPO), which stimulates neurosteroid synthesis. wikipedia.orgtandfonline.comnih.govdovepress.com However, the precise contributions and potential unique interactions of (S)-Etifoxine remain an area ripe for discovery.
Future research should prioritize identifying whether (S)-Etifoxine possesses novel molecular targets beyond the established ones. Studies have suggested that etifoxine's effects on neurosteroid biosynthesis might occur through a receptor-independent mechanism or via a target distinct from both GABA-A receptors and TSPO. plos.orgnih.gov Investigating this for the (S)-enantiomer specifically is a critical next step. Techniques such as affinity chromatography-mass spectrometry, using (S)-Etifoxine as bait, could uncover previously unknown binding partners in neuronal and glial cell lysates.
Furthermore, the ligand interactions of (S)-Etifoxine at its known targets warrant deeper exploration. While racemic etifoxine is known to bind to the β2 and β3 subunits of the GABA-A receptor, the specific affinity and modulatory profile of the (S)-enantiomer at these sites, and its potential interactions with other subunits, are not fully characterized. researchgate.netnih.govresearchgate.net High-resolution structural biology techniques, like cryo-electron microscopy (cryo-EM), could visualize the precise binding pocket and conformational changes induced by (S)-Etifoxine, offering insights that differentiate it from its (R)-counterpart and other modulators.
Comparative Pharmacological Profiling with Other GABA-A Receptor Modulators
A comprehensive understanding of (S)-Etifoxine requires rigorous comparative studies against other classes of GABA-A receptor modulators. This profiling would establish its unique therapeutic window and mechanistic distinctions.
Key Comparator Classes:
Benzodiazepines (e.g., Diazepam, Lorazepam): These classic modulators bind at the α/γ subunit interface of the GABA-A receptor. researchgate.net In contrast, racemic etifoxine binds to a distinct site, primarily involving β subunits. tandfonline.comdovepress.com Comparative studies should focus on receptor subtype selectivity, the degree of potentiation of GABA-ergic currents, and the absence of flumazenil (B1672878) reversal for (S)-Etifoxine's effects. researchgate.netresearchgate.net This would solidify its classification as a non-benzodiazepine modulator with a potentially different side-effect profile. wikipedia.org
Neurosteroids (e.g., Allopregnanolone): Racemic etifoxine indirectly increases levels of neurosteroids like allopregnanolone (B1667786) by acting on TSPO. gabarx.comd-nb.info Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors itself. dovepress.com A key research question is to quantify the direct versus indirect contribution of (S)-Etifoxine to GABA-A receptor modulation. This can be achieved by using inhibitors of neurosteroid synthesis, such as finasteride, in cellular and animal models treated with pure (S)-Etifoxine. gabarx.com
Barbiturates: These compounds increase the duration of GABA-A channel opening, a different mechanism from benzodiazepines which increase the frequency of opening. tandfonline.com Characterizing the effect of (S)-Etifoxine on the kinetics of GABA-A receptor channel gating will be crucial to differentiate its mechanism from that of barbiturates.
Table 1: Comparative Pharmacological Framework for (S)-Etifoxine
| Modulator Class | Primary Binding Site on GABA-A Receptor | Primary Mechanism of Action | Key Differentiator from (S)-Etifoxine |
|---|---|---|---|
| (S)-Etifoxine (Hypothesized) | β-subunit interface tandfonline.comresearchgate.net | Direct positive allosteric modulation; indirect via neurosteroid synthesis wikipedia.orgtandfonline.com | Unique binding site and dual mechanism. |
| Benzodiazepines | α/γ subunit interface researchgate.net | Increases frequency of channel opening | Different binding site; lack of neurosteroidogenic activity. |
| Neurosteroids | Specific sites on receptor subunits dovepress.com | Potent positive allosteric modulation | (S)-Etifoxine stimulates its endogenous production. gabarx.com |
| Barbiturates | Believed to be at α/β and γ/β interfaces tandfonline.com | Increases duration of channel opening | Different effect on channel kinetics. |
Elucidating the Stereoselectivity and Enantiomeric Specificity of (S)-Etifoxine
The core of this research trajectory lies in understanding why and how the chirality of the etifoxine molecule influences its biological activity. google.comgoogleapis.com Stereoselectivity refers to the preferential formation of one stereoisomer over another in a reaction, while enantiomeric specificity refers to the differential ability of enantiomers to interact with a chiral biological target. saskoer.ca
Initial research and patent literature indicate that the enantiomers of etifoxine can be separated and may possess distinct pharmacological profiles. google.comgoogle.com For instance, (S)-Etifoxine is suggested to have potent analgesic effects with potentially reduced sedation compared to the racemate or the (R)-enantiomer. google.com
Future studies must systematically compare the enantiomers across a range of biological assays. This includes:
Receptor Binding Assays: Directly comparing the binding affinities (Ki) of (S)- and (R)-Etifoxine for various GABA-A receptor subunit combinations (especially those containing β2 and β3) and for TSPO. researchgate.netnih.gov
Electrophysiology Studies: Using patch-clamp techniques on recombinant receptors to quantify differences in the potentiation of GABA-evoked currents, efficacy (maximal effect), and potency (EC50) between the two enantiomers. researchgate.net Patent data suggests (S)-Etifoxine demonstrates GABA subunit selectivity. google.com
Behavioral Models: Head-to-head comparisons in animal models of anxiety and neuropathic pain to confirm whether (S)-Etifoxine retains the therapeutic benefits while exhibiting an improved side-effect profile (e.g., less sedation or motor impairment). google.com
Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding
To move beyond a single-target perspective, a systems-level approach is necessary. The integration of various "omics" data can provide an unbiased, holistic view of the cellular and systemic responses to (S)-Etifoxine.
Transcriptomics (RNA-seq): Analyzing changes in gene expression in relevant brain regions (e.g., amygdala, spinal cord) following treatment with (S)-Etifoxine. This could reveal downstream signaling pathways and compensatory mechanisms activated by the drug, potentially highlighting novel targets or pathways related to neuroinflammation or neuroprotection. d-nb.info
Proteomics: Quantifying changes in protein expression and post-translational modifications. This can confirm if the genetic changes observed in transcriptomics translate to functional protein alterations and can identify the specific enzymes in the neurosteroid synthesis pathway that are modulated by (S)-Etifoxine. plos.org
Metabolomics: Measuring the levels of small-molecule metabolites, most notably the precise profile and concentrations of neurosteroids (e.g., pregnenolone, allopregnanolone) in the brain and plasma after administration of pure (S)-Etifoxine. gabarx.com
By integrating these datasets, researchers can construct comprehensive network models of (S)-Etifoxine's action, moving from a linear mechanism to a dynamic, systems-wide understanding.
Development of Advanced Computational Models for Receptor Binding and Efficacy Prediction
In parallel with experimental work, advanced computational modeling offers a powerful tool for accelerating research and generating testable hypotheses. escholarship.org
Molecular Docking and Dynamics: Building high-fidelity models of (S)-Etifoxine docked into the cryo-EM-derived structures of its targets, such as the α/β interface of the GABA-A receptor. researchgate.netnih.govfrontiersin.org Running molecular dynamics simulations can predict the stability of these interactions, identify key amino acid residues involved in binding, and explain the basis for enantiomeric specificity at the atomic level. These models can predict how (S)-Etifoxine binding might allosterically alter the receptor's conformation to enhance GABA's effect.
Quantitative Structure-Activity Relationship (QSAR) Models: Once sufficient data on the activity of (S)-Etifoxine and related analogues are generated, QSAR models can be developed. These models use machine learning algorithms to correlate the chemical structures of compounds with their biological activities. This would enable the in silico design and screening of novel derivatives of (S)-Etifoxine with potentially improved potency, selectivity, or pharmacokinetic properties.
Systems Pharmacology Models: Integrating pharmacokinetic data with the multi-omics and receptor-level data into a unified systems pharmacology model. frontiersin.org This would allow for simulations that could predict the time course of therapeutic and off-target effects in different patient populations, ultimately guiding future clinical trial design.
By pursuing these integrated experimental and computational research trajectories, the scientific community can fully elucidate the unique pharmacological profile of (S)-Etifoxine, potentially unlocking a new therapeutic agent with an optimized balance of efficacy and safety.
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-Etifoxine |
| (R)-Etifoxine |
| Etifoxine |
| Allopregnanolone |
| Diazepam |
| Lorazepam |
| Pregnenolone |
| Finasteride |
| Flumazenil |
| Clobazam |
| Sulpiride |
| Buspirone |
| Phenazepam |
| Alprazolam |
Q & A
Q. What experimental models are commonly used to investigate Etifoxine's neuroregenerative effects?
Researchers employ in vitro models (e.g., RSC96 Schwann cells or PC12 neuronal cells) to assess proliferation, migration, and neurite outgrowth using techniques like scratch assays, transwell migration chambers, and Western blotting for neurotrophic factors (e.g., GDNF, CELSR2) . In vivo, sciatic nerve injury models (e.g., cryolesion or transection in rodents) are standard, with functional recovery measured via Sciatic Function Index (SFI), gait analysis, and histomorphometry of regenerated axons .
Q. What molecular mechanisms underlie Etifoxine's anxiolytic effects?
Etifoxine exhibits dual mechanisms:
- GABAergic modulation : Enhances GABAA receptor activity via allosteric binding, distinct from benzodiazepines, without inducing dependence .
- Neurosteroidogenesis : Stimulates synthesis of 3α-reduced neurosteroids (e.g., allopregnanolone) through direct interaction with TSPO (translocator protein 18 kDa), promoting anxiolysis and neuroprotection . Key assays include radioligand binding studies (e.g., [<sup>3</sup>H]Ro5-4864 displacement) and steroid quantification via HPLC in brain tissue explants .
Q. How is Etifoxine's effect on Schwann cell proliferation quantified experimentally?
- Cell viability assays : CCK-8 or MTT assays after 48-hour exposure to Etifoxine (0–20 μM) .
- CELSR2 protein expression : Western blotting shows dose-dependent upregulation of CELSR2, critical for Schwann cell migration .
- siRNA validation : Knockdown of CELSR2 in RSC96 cells reverses Etifoxine-induced proliferation/migration, confirming target specificity .
Advanced Research Questions
Q. How can conflicting data on Etifoxine's TSPO binding affinity versus neurosteroidogenic efficacy be resolved?
Despite low TSPO binding affinity (Ki = 9.0 μM at [<sup>3</sup>H]Ro5-4864 sites), Etifoxine exhibits high neurosteroidogenic efficacy (235% pregnenolone production at 100 μM) due to long residence time (RT) at TSPO. RT, measured via kinetic binding assays in rat kidney membranes, correlates better with steroidogenesis than affinity . This explains discrepancies between in vitro binding data and functional outcomes.
Q. What methodological considerations are critical when designing siRNA experiments to validate Etifoxine's targets?
- Transfection efficiency : Use lipofection (e.g., Lipo3000) with fluorescent siRNA controls.
- Concentration optimization : 20 μM Etifoxine is optimal for RSC96 studies; higher doses may induce off-target effects .
- Time-course alignment : Assess proliferation/migration 48 hours post-transfection to align with protein turnover rates .
- Rescue experiments : Reintroduce CELSR2 via plasmid overexpression to confirm phenotype reversal .
Q. How do researchers differentiate Etifoxine's direct neurosteroidogenic effects from GABA-mediated secondary mechanisms?
- Cell models lacking GABAA receptors : Use rat glioma C6 cells (GABAA-negative) to isolate TSPO-mediated steroidogenesis .
- Enzyme activity assays : Measure post-translational activation of steroidogenic enzymes (e.g., 3β-HSD) in hypothalamic explants, independent of GABA signaling .
- Pharmacological inhibition : Co-administer GABAA antagonists (e.g., bicuculline) to block secondary pathways .
Key Methodological Insights
- Contradiction resolution : Prioritize functional assays (e.g., neurosteroid quantification) over binding affinity alone when evaluating TSPO ligands .
- Animal model selection : Use SFI and Locotronic devices for sensitive detection of motor recovery in nerve injury studies .
- Clinical trial design : Incorporate post-discontinuation follow-up to assess rebound anxiety, a critical advantage of Etifoxine over benzodiazepines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
